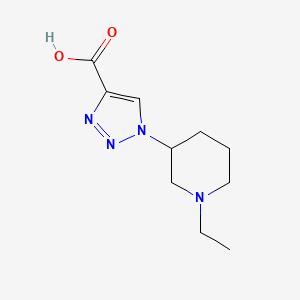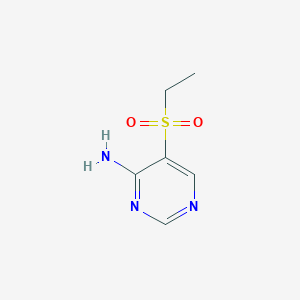![molecular formula C16H14N2O2S B11787922 3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole is a chemical compound that features a biphenyl group attached to a pyrazole ring with a methylsulfonyl substituent
Vorbereitungsmethoden
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole typically involves the reaction of a biphenyl derivative with a pyrazole precursor under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the biphenyl derivative is coupled with a pyrazole ring in the presence of a methylsulfonyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler pyrazole derivative.
Substitution: The biphenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions include sulfone derivatives, reduced pyrazole compounds, and substituted biphenyl-pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole can be compared with other similar compounds such as:
Methylsulfonyl indole-benzimidazoles: These compounds also feature a methylsulfonyl group and have shown anticancer properties.
Ethylsulfonyl counterparts: Similar to the methylsulfonyl derivatives, these compounds exhibit different biological activities and properties.
Other biphenyl derivatives: Compounds with biphenyl groups attached to various functional groups can have diverse applications in chemistry and biology.
The uniqueness of 3-([1,1’-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole lies in its specific structural features and the combination of the biphenyl and pyrazole rings with a methylsulfonyl substituent, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H14N2O2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-methylsulfonyl-5-(4-phenylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O2S/c1-21(19,20)15-11-17-18-16(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) |
InChI-Schlüssel |
FCGBWNZQFADOMH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11787852.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)





![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B11787899.png)
![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)
![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)
![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)

